- Preparation of antiviral purine derivativesImproved synthesis of penciclovirMethod for manufacturing of antiviral agents derived from purine compounds, World Intellectual Property Organization, 2009, 26(9), 737-739

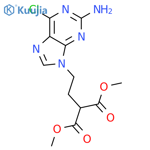

Cas no 97845-60-8 (9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine)

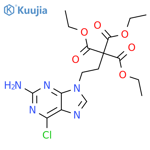

97845-60-8 structure

Nombre del producto:9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine

Número CAS:97845-60-8

MF:C14H18ClN5O4

Megavatios:355.776821613312

MDL:MFCD08458206

CID:61917

PubChem ID:10155164

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Propiedades químicas y físicas

Nombre e identificación

-

- 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate

- 1,3-Propanediol,2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]diacetate(ester)(9Cl)

- intermediate of Famciclover

- 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

- 9-(4-ACETOXY-3-ACETOXYMETHYLBUTYL)-2-AMINO-6-CHLOROPURINE

- 9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurine

- [2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)butyl] acetate

- 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)-ethyl)propane-1,3-diyl diacetate

- 1,3-Propanediol,2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, diacetate (ester) (9CI)

- 9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chl

- 1,3-Propanediol,2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, 1,3-diacetate

- 1,1′-[2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediyl] diacetate (ACI)

- 1,3-Propanediol, 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, diacetate (ester) (9CI)

- 2-Amino-6-chloro-9-(4-acetoxy-3-acetoxymethylbutyl)purine

- 6-Chloro Famciclovir Impurity

- 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diyl Diacetate

- CS-0155003

- 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyldiacetate

- NS00077599

- DTXSID60436245

- 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloro purine

- 1,3-PROPANEDIOL, 2-(2-(2-AMINO-6-CHLORO-9H-PURIN-9-YL)ETHYL)-, 1,3-DIACETATE

- Acetic acid 2-acetoxymethyl-4-(2-amino-6-chloro-purin-9-yl)-butyl ester

- EC 619-293-7

- 9-(4-acetoxy-3-acetoxymethyl-but-1-yl)-2-amino-6-chloropurine

- AKOS015892535

- 6-Chloro famciclovir

- 1,3-Propanediol, 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, 1,3-diacetate ; 1,3-Propanediol, 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, diacetate (ester) (9CI); 9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurine; 6-Chloro Famciclovir; 6-Chlorofamciclovir

- SCHEMBL3155583

- [2-(acetoxymethyl)-4-(2-amino-6-chloro-purin-9-yl)butyl] acetate

- 1,3-Propanediol,2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]diacetate(ester)(9Cl

- 1,1'-(2-(2-(2-AMINO-6-CHLORO-9H-PURIN-9-YL)ETHYL)-1,3-PROPANEDIYL) DIACETATE

- KXPSHSVVYGZKAV-UHFFFAOYSA-N

- DB-057687

- 2-[(acetyloxy)methyl]-4-(2-amino-6-chloro-9H-purin-9-yl)butyl acetate

- 6-CHLORO FAMCICLOVIR [USP IMPURITY]

- 9-(4-acetoxy-3-acetoxymethylbut-l-yl)-2-amino-6-chloropurine

- BS-42437

- 97845-60-8

- 9-(4-ACETOXY-3-(ACETOXYMETHYL)BUTYL)-2-AMINO-6-CHLOROPURINE

- BCP11984

- C14H18ClN5O4

- AC-9090

- V9DM57H0B7

- (2-(ACETYLOXYMETHYL)-4-(2-AMINO-6-CHLOROPURIN-9-YL)BUTYL) ACETATE

- SY317260

- MFCD08458206

- UNII-V9DM57H0B7

- 9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine

-

- MDL: MFCD08458206

- Renchi: 1S/C14H18ClN5O4/c1-8(21)23-5-10(6-24-9(2)22)3-4-20-7-17-11-12(15)18-14(16)19-13(11)20/h7,10H,3-6H2,1-2H3,(H2,16,18,19)

- Clave inchi: KXPSHSVVYGZKAV-UHFFFAOYSA-N

- Sonrisas: O=C(C)OCC(CCN1C2C(=C(N=C(N)N=2)Cl)N=C1)COC(C)=O

Atributos calculados

- Calidad precisa: 355.10500

- Masa isotópica única: 355.1047318g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 9

- Recuento de átomos pesados: 24

- Cuenta de enlace giratorio: 9

- Complejidad: 437

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1

- Carga superficial: 0

- Superficie del Polo topológico: 122Ų

- Recuento de constructos de variantes mutuas: 3

Propiedades experimentales

- Color / forma: White crystalline powder

- Denso: 1.496

- Punto de ebullición: 574.979ºC at 760 mmHg

- Punto de inflamación: 574.979ºC at 760 mmHg

- índice de refracción: 1.64

- PSA: 122.22000

- Logp: 1.77560

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313

- Instrucciones de Seguridad: H303+H313+H333

- Condiciones de almacenamiento:Store at recommended temperature

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD15508-10g |

2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate |

97845-60-8 | 95% | 10g |

¥210.0 | 2024-04-17 | |

| ChemScence | CS-0155003-10g |

2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate |

97845-60-8 | 10g |

$68.0 | 2022-04-26 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD15508-100g |

2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate |

97845-60-8 | 95% | 100g |

¥1384.0 | 2024-04-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VU596-5g |

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine |

97845-60-8 | 95+% | 5g |

398.0CNY | 2021-07-14 | |

| ChemScence | CS-0155003-5g |

2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate |

97845-60-8 | 5g |

$41.0 | 2022-04-26 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VU596-1g |

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine |

97845-60-8 | 95+% | 1g |

144.0CNY | 2021-07-14 | |

| Ambeed | A622851-100g |

2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate |

97845-60-8 | 95% | 100g |

$183.0 | 2025-02-21 | |

| eNovation Chemicals LLC | D660664-10g |

9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine |

97845-60-8 | 95% | 10g |

$200 | 2024-06-05 | |

| TRC | A164140-1g |

9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurine |

97845-60-8 | 1g |

$ 219.00 | 2023-09-09 | ||

| Aaron | AR00H834-25g |

2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate |

97845-60-8 | 98% | 25g |

$56.00 | 2025-01-24 |

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Dichloromethane

1.2 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane

1.1 Reagents: Sodium borohydride Solvents: Dichloromethane ; 20 min, 20 °C

1.2 Reagents: Methanol ; 20 °C; 2 h, 25 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.8

1.4 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: 1,2-Dichloroethane ; 20 min, rt

1.5 reflux; 2 h, reflux; reflux → 20 °C; < 20 °C

1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 6.8

1.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 °C; 20 h, 20 - 22 °C; 90 min, 20 - 22 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 - 22 °C; pH 6 - 7, 20 - 22 °C

1.3 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 20 - 30 min, reflux; 90 min, reflux; reflux → 20 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane

1.1 Reagents: Sodium borohydride Solvents: Dichloromethane ; 20 min, 20 °C

1.2 Reagents: Methanol ; 20 °C; 2 h, 25 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.8

1.4 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: 1,2-Dichloroethane ; 20 min, rt

1.5 reflux; 2 h, reflux; reflux → 20 °C; < 20 °C

1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 6.8

1.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 °C; 20 h, 20 - 22 °C; 90 min, 20 - 22 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 - 22 °C; pH 6 - 7, 20 - 22 °C

1.3 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 20 - 30 min, reflux; 90 min, reflux; reflux → 20 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran

1.2 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane

1.2 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane

Referencia

- Regioselective alkylation of guanines using 2-acetoxytetrahydrofurans, Tetrahedron Letters, 2001, 42(9), 1781-1784

Métodos de producción 3

Condiciones de reacción

1.1 Catalysts: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; reflux; 1 h, reflux; reflux → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 6.5, rt

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 25 - 35 °C; 35 °C → 45 °C; 3 h, 45 °C

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h, heated; pH 7, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 6.5, rt

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 25 - 35 °C; 35 °C → 45 °C; 3 h, 45 °C

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h, heated; pH 7, rt

Referencia

- Synthesis of FamciclovirImproved process for preparation of penciclovir and intermediates thereofSynthesis and structural elucidation of Famciclovir, Huaxue Shiji, 2006, 28(3), 185-186

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium chloride Solvents: Acetonitrile ; rt → 0 °C

1.2 Reagents: Triethylamine , Phosphorus oxychloride ; 1 h, 80 °C

1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 0 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, rt

1.5 Solvents: Methanol ; 25 h, 15 °C; pH 1

1.6 Reagents: Sodium bicarbonate Solvents: Water ; pH 1 → pH 7.0; 1.5 h, 0 °C

1.2 Reagents: Triethylamine , Phosphorus oxychloride ; 1 h, 80 °C

1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 0 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, rt

1.5 Solvents: Methanol ; 25 h, 15 °C; pH 1

1.6 Reagents: Sodium bicarbonate Solvents: Water ; pH 1 → pH 7.0; 1.5 h, 0 °C

Referencia

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Dichloromethane ; 20 °C

1.2 Reagents: Methanol ; 2 h, 20 - 22 °C; 1.5 h, 20 - 22 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.7 - 7, 20 - 22 °C

1.4 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 20 - 30 min, reflux; 1.5 h, reflux; reflux → 20 °C

1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 6.4 - 6.5

1.2 Reagents: Methanol ; 2 h, 20 - 22 °C; 1.5 h, 20 - 22 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.7 - 7, 20 - 22 °C

1.4 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 20 - 30 min, reflux; 1.5 h, reflux; reflux → 20 °C

1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 6.4 - 6.5

Referencia

- An improved and commercially viable process for the preparation of famciclovir, India, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt

Referencia

- The effect of the C-6 substituent on the regioselectivity of N-alkylation of 2-aminopurinesSynthesis of penciclovir, Tetrahedron, 1990, 46(19), 6903-14

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium chloride Solvents: Acetonitrile ; rt → 0 °C

1.2 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 1 h, 70 °C

1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; rt

1.4 Solvents: Methanol , Water ; 1.5 h, -5 °C

1.1 Reagents: Benzyltriethylammonium chloride , N,N-Dimethylaniline , Phosphorus oxychloride Solvents: Acetonitrile ; 0 °C; 1.5 h, 70 °C

1.2 Solvents: Methanol , Water ; 1.5 h, 0 °C

1.2 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 1 h, 70 °C

1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; rt

1.4 Solvents: Methanol , Water ; 1.5 h, -5 °C

1.1 Reagents: Benzyltriethylammonium chloride , N,N-Dimethylaniline , Phosphorus oxychloride Solvents: Acetonitrile ; 0 °C; 1.5 h, 70 °C

1.2 Solvents: Methanol , Water ; 1.5 h, 0 °C

Referencia

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanineVirtual Screening of Acyclovir Derivatives as Potential Antiviral Agents: Design, Synthesis, and Biological Evaluation of New Acyclic Nucleoside ProTides, Tetrahedron, 2006, 62(24), 5709-5716

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Raw materials

- 6-Chloro Didesacetyl Famciclovir

- Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate

- Acetamide, N-[9-[4-(acetyloxy)-3-[(acetyloxy)methyl]butyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]-

- 2-Amino-6-chloropurine

- 2-(Acetoxymethyl)-4-iodobutyl Acetate

- 3-Furanmethanol, 5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydro-

- Penciclovir Diacetate

- Diethyl 2-[2-(2-amino-6-chloropurin-9-yl)ethyl]-2-carbethoxymalonate

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Preparation Products

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Literatura relevante

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913

97845-60-8 (9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine) Productos relacionados

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:97845-60-8)9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine

Pureza:99%

Cantidad:100g

Precio ($):165.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:97845-60-8)9-(4-乙酰氧基-3-乙酰氧甲基丁基)-2-氨基-6-氯嘌呤

Pureza:99%

Cantidad:25KG,200KG,1000KG

Precio ($):Informe